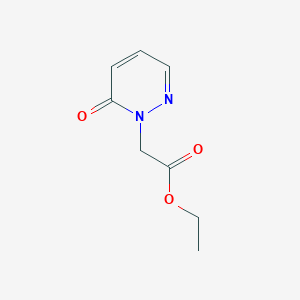

Ethyl (6-oxopyridazin-1(6H)-yl)acetate

Übersicht

Beschreibung

Ethyl (6-oxopyridazin-1(6H)-yl)acetate, also known as Ethyl 6-oxo-Pyridazin-1-acetic Acid (EPAA), is an organic compound belonging to the pyridazinone family. It is a white crystalline solid with a molecular weight of 200.25 g/mol and a melting point of 173-174°C. EPAA is a versatile compound that is used in a variety of scientific research applications, including drug design, protein engineering and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Ethyl (6-oxopyridazin-1(6H)-yl)acetate: is instrumental in the synthesis of various heterocyclic compounds, particularly 1H-Pyrazolo[3,4-b]pyridines . These compounds are significant due to their structural similarity to purine bases like adenine and guanine, which are essential components of DNA and RNA . The versatility in substituting at positions N1, C3, C4, C5, and C6 allows for the creation of a diverse range of molecules with potential biological activity.

Biomedical Applications

The synthesized 1H-Pyrazolo[3,4-b]pyridines from Ethyl (6-oxopyridazin-1(6H)-yl)acetate have been explored for various biomedical applications. This includes the development of new pharmaceuticals, where modifications to the pyrazolopyridine scaffold can lead to compounds with therapeutic potential .

Development of Carbonates

This compound serves as an eco-friendly alternative to chloroformates in the synthesis of symmetric and asymmetric carbonates. The reaction with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide yields carbonates, which are valuable as intermediates in organic synthesis .

Acyl-Transfer Agents

In organic chemistry, Ethyl (6-oxopyridazin-1(6H)-yl)acetate can act as an acyl-transfer agent. This application is crucial for introducing acyl groups into other compounds, which can alter their chemical properties and lead to the development of new materials or drugs .

Alkoxycarbonylations

The compound is used in alkoxycarbonylation reactions, where it contributes to the formation of ester groups in organic molecules. This process is important for modifying the solubility and reactivity of compounds, which is beneficial in drug design and material science .

Synthesis of Pyridazines

Ethyl (6-oxopyridazin-1(6H)-yl)acetate is a key starting material for the synthesis of pyridazines, a class of nitrogen-containing heterocyclic compounds. Pyridazines have various applications, including as core structures in pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

ethyl 2-(6-oxopyridazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)6-10-7(11)4-3-5-9-10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRHWJVYWVLEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (6-oxopyridazin-1(6H)-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B1419801.png)

![1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1419806.png)

![Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B1419809.png)

![[4-(Chlorodifluoromethoxy)phenyl]methanol](/img/structure/B1419811.png)

![5,8-Dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1419818.png)

![3-[4-(2-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1419820.png)